molecular formula C10H11FO B1457659 1-(2-Fluoro-5-methylphenyl)propan-2-one CAS No. 1513077-86-5

1-(2-Fluoro-5-methylphenyl)propan-2-one

Cat. No. B1457659
M. Wt: 166.19 g/mol
InChI Key: OTBXSXSPKHFEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methylphenyl)propan-2-one is a chemical compound1. However, there is limited information available about this specific compound. It is similar to other compounds in the class of synthetic cathinones2, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 1-(2-Fluoro-5-methylphenyl)propan-2-one. However, synthetic cathinones are typically synthesized in laboratories2.



Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-5-methylphenyl)propan-2-one is not readily available. However, it is likely to be similar to other synthetic cathinones, which typically consist of a phenethylamine core with an alkyl group attached to the alpha carbon and an oxygen group attached to the beta carbon2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-(2-Fluoro-5-methylphenyl)propan-2-one. However, synthetic cathinones are known to undergo various chemical reactions, including oxidation, reduction, and hydrolysis2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluoro-5-methylphenyl)propan-2-one are not readily available. However, synthetic cathinones typically appear as white or brown amorphous or crystalline powders, with a slight odor3.


Scientific Research Applications

1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties

  • Application Summary: The FDA has approved several drugs based on the fluorinated nucleoside pharmacophore, and numerous drugs are currently in clinical trials. Fluorine-containing nucleos(t)ides offer significant antiviral and anticancer activity .
  • Methods of Application: The selective protection of the 3,5-hydroxy groups of 139 with 1,3-dichloro-1,1,2,2-tetraisopropyl disilazine (TIPDSCl 2) afforded compound 140. Intermediate 140 was treated with diethylaminosulfur trifluoride (DAST) to convert the 2- α -hydroxyl group of 140 to the 2- β -fluoro intermediate 141 via an S N 2 mechanism .
  • Results or Outcomes: The insertion of a fluorine atom, either in the base or sugar of nucleos(t)ides, alters its electronic and steric parameters and transforms the lipophilicity, pharmacodynamic, and pharmacokinetic properties of these moieties .

2. Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones

  • Application Summary: Synthetic cathinones have emerged on the drug-use market. Each year the European Union (EU) warning system operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) notifies the appearance of new synthetic cathinone derivatives .
  • Methods of Application: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
  • Results or Outcomes: Compounds from both groups, “classic” and “new” cathinones, have a similar chemical structure and, as a consequence, their psychoactive properties are not much different .

3. Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application: The synthesis of these privileged scaffolds involves the use of 3-amino-1,2,4-triazole .
  • Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

4. SARS-CoV-2 Mpro Inhibitors from Traditional Chinese Medicine

  • Application Summary: The main protease of SARS-CoV-2 (SARS-CoV-2 Mpro) plays a critical role in the replication and life cycle of the virus. Screening SARS-CoV-2 Mpro inhibitors from complex traditional Chinese medicine (TCM) is a key step for exploring the pharmacodynamic substances of TCM against SARS-CoV-2 .
  • Methods of Application: A simple, cost-effective, rapid, and selective fluorescent sensor (TPE-S-TLG sensor) was designed with an AIE (aggregation-induced emission) probe (TPE-Ph-In) and the SARS-CoV-2 Mpro substrate (S-TLG) .
  • Results or Outcomes: Six active compounds, including protocatechualdehyde, chlorogenic acid, hydroxysafflower yellow A, caffeic acid, isoquercetin, and pentagalloylglucose, were identified using UHPLC-Q-TOF/MS that could achieve 90% of the Mpro inhibition rate for the Xuebijing injection .

5. Synthesis of Thiophene Derivatives

  • Application Summary: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
  • Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

6. Design, Synthesis and Evaluation of Novel 1,2,4-Triazole Derivatives

  • Application Summary: This research reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
  • Results or Outcomes: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay. Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Safety And Hazards

There is no specific safety and hazard information available for 1-(2-Fluoro-5-methylphenyl)propan-2-one. However, synthetic cathinones are known to pose significant health risks, including agitation, psychosis, tachycardia, and in severe cases, death2.


properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7-3-4-10(11)9(5-7)6-8(2)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXSXSPKHFEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methylphenyl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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